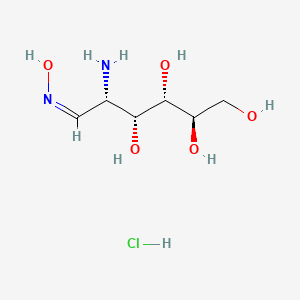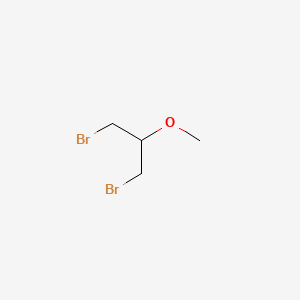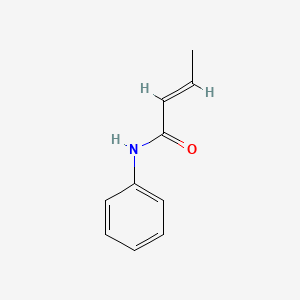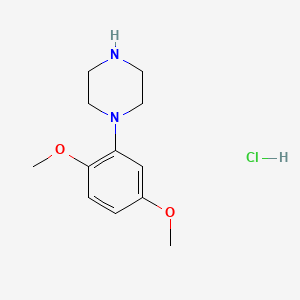
(4-Bromo-2-fluoropyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-fluoropyridine followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The hydroxymethyl group can be introduced using formaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoropyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
(4-Bromo-2-fluoropyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-fluoropyridin-3-yl)(phenyl)methanol: A similar compound with a phenyl group instead of a hydroxymethyl group.
2-Fluoro-4-bromopyridine: A simpler derivative without the hydroxymethyl group.
3-Fluoropyridin-4-yl)methanol: A compound with a different substitution pattern on the pyridine ring.
Uniqueness
(4-Bromo-2-fluoropyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and hydroxymethyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5BrFNO |
|---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
(4-bromo-2-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 |
InChI Key |
VLJPBDJWKOOCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


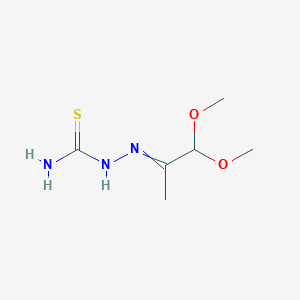

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748931.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11748939.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11748946.png)
![1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748952.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11748953.png)
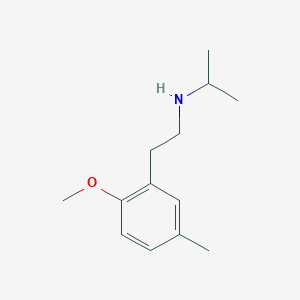
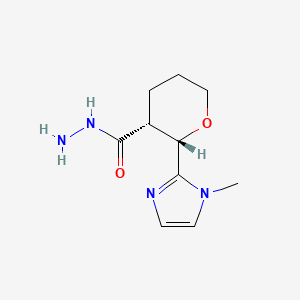
![[(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium](/img/structure/B11748967.png)
